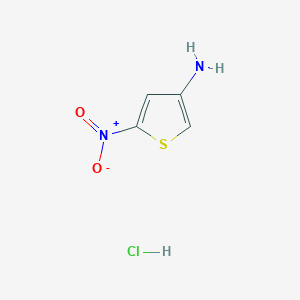

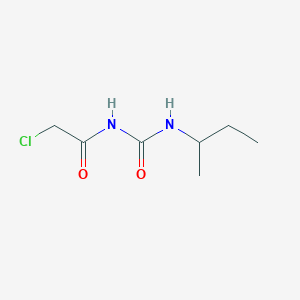

![molecular formula C12H11F3N2O B2733306 8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1008022-69-2](/img/structure/B2733306.png)

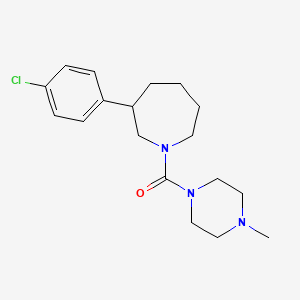

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinoxaline derivatives and has a unique structure that makes it an interesting target for research.

科学的研究の応用

Synthesis Techniques

- Innovative Synthesis Approaches : The compound is part of the fluorinated quinazolinones and quinoxalines family, for which new synthesis methods using trifluoroacetic acid (TFA) as a CF3 source have been developed. These methods allow for the production of a wide range of fluorinated compounds without the need for catalysts or additives, achieving yields between 52% and 94% (Li et al., 2022).

Anticancer Activity

- Anticancer Potentials : Although not the exact compound , closely related analogs have demonstrated significant in vitro and in vivo anticancer activities. For example, synthetic makaluvamine analogs showed potent anticancer effects against breast cancer cell lines and xenograft tumors in nude mice, suggesting potential for therapeutic applications in cancer treatment (Wang et al., 2009).

Chemical Interactions and Properties

- Chemical Interactions : The compound belongs to a class of chemicals that interact with sodium and potassium amides in liquid ammonia, showing the versatility of fluorinated quinolines in chemical synthesis and the potential for creating various derivates through nucleophilic addition reactions (Gurskaya et al., 2012).

Antibacterial Activity

- Synthesis for Antibacterial Purposes : New 1-trifluoromethyl-4-quinolone derivatives have been synthesized with some showing antibacterial activity comparable to established antibiotics like norfloxacin against various bacteria, indicating the potential for developing new antibacterial agents from this chemical class (Asahina et al., 2005).

Anion Recognition and Sensing

- Anion Recognition : Fluorinated derivatives, including calix[4]pyrroles and dipyrrolylquinoxalines, have been reported to bind anions such as fluoride, chloride, or dihydrogen phosphate with significantly enhanced affinity. This property is especially pronounced for chloride and dihydrogen phosphate anions, showcasing the compound's potential as a building block in the design of anion receptors and sensors (Anzenbacher et al., 2000).

特性

IUPAC Name |

8-(trifluoromethyl)-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O/c13-12(14,15)7-3-4-8-10(6-7)17-5-1-2-9(17)11(18)16-8/h3-4,6,9H,1-2,5H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGPEBDZHVFZOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

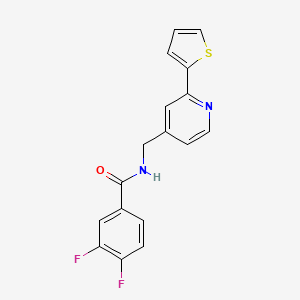

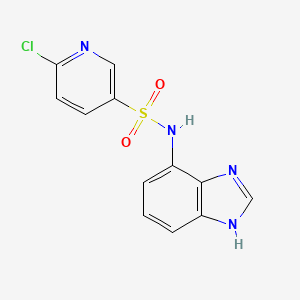

![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)

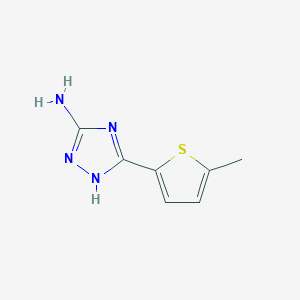

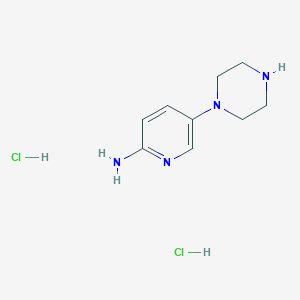

![N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2733228.png)